(2,5-Dicyclopropylpyridin-3-yl)boronic acid
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Overview
Description
(2,5-Dicyclopropylpyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two cyclopropyl groups. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dicyclopropylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dicyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium acetate or cesium carbonate are used in Suzuki-Miyaura coupling reactions
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,5-Dicyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dicyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and separation applications .
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridinylboronic acid
- Cyclopropylboronic acid
Comparison: (2,5-Dicyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both cyclopropyl and pyridine groups, which confer distinct steric and electronic properties. Compared to phenylboronic acid, it offers enhanced reactivity and selectivity in certain cross-coupling reactions. The cyclopropyl groups also provide additional rigidity and stability to the molecule, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H14BNO2 |
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Molecular Weight |
203.05 g/mol |
IUPAC Name |
(2,5-dicyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO2/c14-12(15)10-5-9(7-1-2-7)6-13-11(10)8-3-4-8/h5-8,14-15H,1-4H2 |
InChI Key |
HRQVPVGIUNUGLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)C3CC3)(O)O |
Origin of Product |
United States |
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